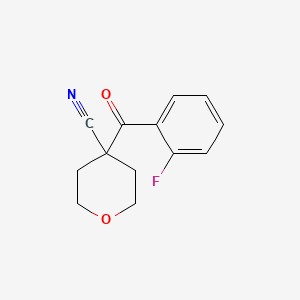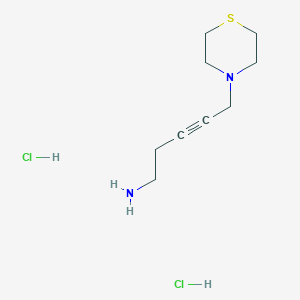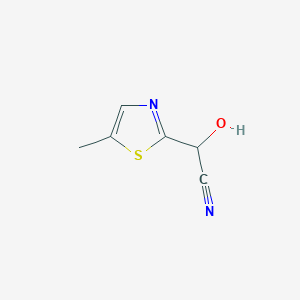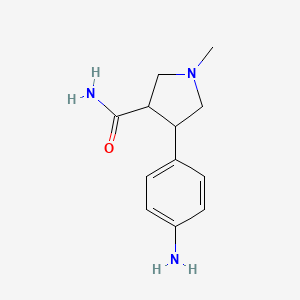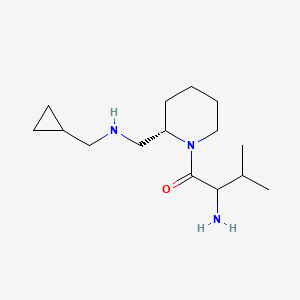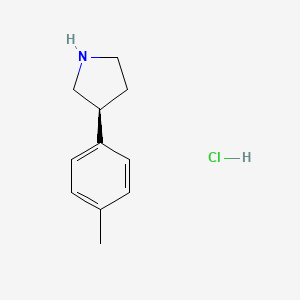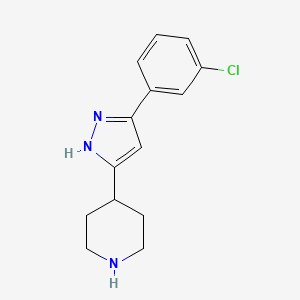
4-(5-(3-Chlorophenyl)-1H-pyrazol-3-yl)piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(5-(3-Chlorophenyl)-1H-pyrazol-3-yl)piperidine is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a piperidine ring attached to a pyrazole ring, which is further substituted with a 3-chlorophenyl group. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
準備方法
The synthesis of 4-(5-(3-Chlorophenyl)-1H-pyrazol-3-yl)piperidine typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts . One common method includes the reaction of 3-piperidinopropanol with sodium hydride in an aprotic polar solvent, followed by further reaction with 3-(4-chlorophenyl)propyl mesylate . This method yields the desired piperidine derivative with high efficiency.
化学反応の分析
4-(5-(3-Chlorophenyl)-1H-pyrazol-3-yl)piperidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the pyrazole ring.
Substitution: The compound can undergo substitution reactions, particularly at the chlorophenyl group, to form various derivatives
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
4-(5-(3-Chlorophenyl)-1H-pyrazol-3-yl)piperidine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
作用機序
The mechanism of action of 4-(5-(3-Chlorophenyl)-1H-pyrazol-3-yl)piperidine involves its interaction with specific molecular targets and pathways. The compound is known to act on GABA receptors, leading to the modulation of neurotransmitter activity . This interaction results in various physiological effects, including the potential to paralyze parasites, making it useful as an anthelmintic agent .
類似化合物との比較
4-(5-(3-Chlorophenyl)-1H-pyrazol-3-yl)piperidine can be compared with other similar compounds, such as:
Piperazine: Another piperidine derivative used as an anthelmintic agent.
Thiophene derivatives: These compounds also exhibit a range of biological activities and are used in medicinal chemistry.
Pyrazole derivatives: Compounds with similar pyrazole structures are studied for their anti-inflammatory and antimicrobial properties.
The uniqueness of this compound lies in its specific substitution pattern and the combination of the piperidine and pyrazole rings, which confer distinct chemical and biological properties.
特性
分子式 |
C14H16ClN3 |
|---|---|
分子量 |
261.75 g/mol |
IUPAC名 |
4-[3-(3-chlorophenyl)-1H-pyrazol-5-yl]piperidine |
InChI |
InChI=1S/C14H16ClN3/c15-12-3-1-2-11(8-12)14-9-13(17-18-14)10-4-6-16-7-5-10/h1-3,8-10,16H,4-7H2,(H,17,18) |
InChIキー |
RCXCERNOKOKCSP-UHFFFAOYSA-N |
正規SMILES |
C1CNCCC1C2=CC(=NN2)C3=CC(=CC=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


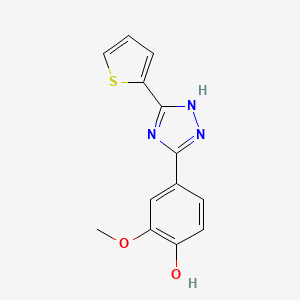
![2,6-Dichloro-4-(6-chlorooxazolo[5,4-b]pyridin-2-yl)aniline](/img/structure/B11794574.png)
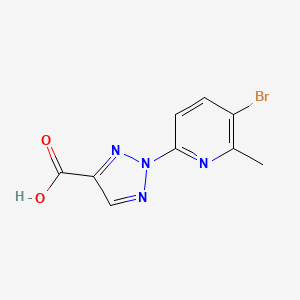
![4-Methoxy-2-phenylpyrazolo[1,5-a]pyrazine-3-carbaldehyde](/img/structure/B11794587.png)
![2-amino-N-ethyl-N-[(3S)-1-methylpyrrolidin-3-yl]propanamide](/img/structure/B11794595.png)
